molecular formula C24H23N3O6 B11515057 5-nitro-N,N'-bis(2-phenoxyethyl)isophthalamide

5-nitro-N,N'-bis(2-phenoxyethyl)isophthalamide

Cat. No.: B11515057
M. Wt: 449.5 g/mol
InChI Key: MSICLLJJNBVACS-UHFFFAOYSA-N
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Description

5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE is a synthetic organic compound with the molecular formula C24H23N3O6 and a molecular weight of 449.46 g/mol . This compound is known for its unique chemical structure, which includes a benzene ring substituted with nitro and carboxamide groups, as well as phenoxyethyl side chains. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.

    Substitution: Nucleophiles such as alkoxides, thiolates.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction: 5-amino-N1,N3-bis(2-phenoxyethyl)benzene-1,3-dicarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenoxyethyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-NITRO-N1,N3-BIS(2-PHENOXYETHYL)BENZENE-1,3-DICARBOXAMIDE is unique due to its combination of nitro and phenoxyethyl groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for specific redox reactions, while the phenoxyethyl groups enhance its solubility and membrane permeability .

Properties

Molecular Formula

C24H23N3O6

Molecular Weight

449.5 g/mol

IUPAC Name

5-nitro-1-N,3-N-bis(2-phenoxyethyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H23N3O6/c28-23(25-11-13-32-21-7-3-1-4-8-21)18-15-19(17-20(16-18)27(30)31)24(29)26-12-14-33-22-9-5-2-6-10-22/h1-10,15-17H,11-14H2,(H,25,28)(H,26,29)

InChI Key

MSICLLJJNBVACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCCOC3=CC=CC=C3

Origin of Product

United States

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